Heteromine H

Description

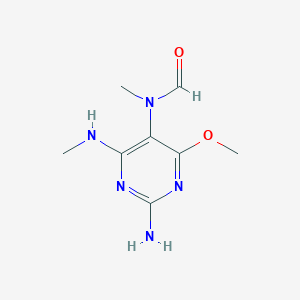

The term "Heteromine" refers to a class of purinium derivatives and related heterocyclic compounds isolated from plants of the genus Heterostemma or synthesized for pharmacological studies. These compounds are characterized by purine-based frameworks with substitutions such as methylamino, methoxy, and alkyl groups, which confer distinct biological activities, notably antitumor and cytotoxic properties. This article focuses on comparing key Heteromine analogs with functionally or structurally related compounds.

Properties

Molecular Formula |

C8H13N5O2 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-[2-amino-4-methoxy-6-(methylamino)pyrimidin-5-yl]-N-methylformamide |

InChI |

InChI=1S/C8H13N5O2/c1-10-6-5(13(2)4-14)7(15-3)12-8(9)11-6/h4H,1-3H3,(H3,9,10,11,12) |

InChI Key |

WZRMOHGHRQGERS-UHFFFAOYSA-N |

SMILES |

CNC1=C(C(=NC(=N1)N)OC)N(C)C=O |

Canonical SMILES |

CNC1=C(C(=NC(=N1)N)OC)N(C)C=O |

Synonyms |

heteromine H |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison of Heteromine Analogs

Heteromine D (4)

- Structure : A purinium derivative with substitutions at positions 2, 6, 7, and 7.

- Molecular Formula : C₉H₁₃N₅O₂ (based on Heteromine I, a structural analog) .

- Key Properties :

Heteromine I (1)

- Structure: 2-Methylamino-6-methoxy-7,9-dimethyl-8-purinone .

- Spectroscopic Data: UV: λmax at 205, 250, and 298 nm (methanol) . IR: Peaks at 3385 cm⁻¹ (N-H), 1703 cm⁻¹ (C=O), and 1608 cm⁻¹ (C=N) . ¹H-NMR: Methylamino (δ 2.78), methoxy (δ 3.92), and two quaternary methyl groups (δ 3.18, 3.31) .

Heteromines J (2) and K (3)

- Structural Features : Natural puriniums first isolated from Heterostemma alatum .

- Biological Activity : Less cytotoxic than Heteromine D but critical intermediates in synthesizing active derivatives .

Comparison with Similar Compounds

6-Mercaptopurine (6-MP)

- Similarity : Shared purine backbone and antileukemic activity.

- Contrast: Property Heteromine D 6-MP IC₅₀ (HL-60) 4.04 nmol/mL 3.96 nmol/mL Functional Groups Methylamino, methoxy Thiol, unmodified purine Synthetic Origin Plant-derived Fully synthetic Conclusion: Heteromine D’s potency rivals 6-MP, but its natural origin and unique substitutions may reduce off-target toxicity .

O⁶-Alkylguanine Derivatives

- Similarity : Alkyl modifications at purine positions enhance DNA alkylation and antitumor effects.

- Contrast: Heteromines lack the O⁶-alkyl group but incorporate methoxy/methylamino groups, which may alter DNA intercalation mechanisms . Heteromine I’s methoxy group (δ 3.92) enhances solubility compared to non-polar alkylguanines .

Data Tables

Table 1: Cytotoxicity of Heteromine D vs. Reference Compounds

| Compound | IC₅₀ (HL-60, nmol/mL) | Source |

|---|---|---|

| Heteromine D | 4.04 | Natural isolation |

| 6-Mercaptopurine | 3.96 | Synthetic |

| Heteromine I | >10 (inactive) | Natural isolation |

Table 2: Structural Features of Key Heteromines

| Compound | Substituents (Position) | Molecular Formula |

|---|---|---|

| Heteromine D | 2-Methylamino, 6-methoxy | C₉H₁₃N₅O₂ |

| Heteromine I | 2-Methylamino, 6-methoxy, 7,9-dimethyl | C₉H₁₃N₅O₂ |

| Heteromine J | Undisclosed (natural purinium) | Not provided |

Research Implications

- Synthetic Advances : Roggen et al. (2009) achieved the first total synthesis of Heteromine B and optimized routes for Heteromine A, enabling scaled production .

- Structure-Activity Relationship (SAR): Methoxy and methylamino groups in Heteromines correlate with enhanced solubility and target specificity compared to alkylated purines .

Q & A

Q. What systematic approaches are recommended for conducting a literature review on Heteromine H to identify knowledge gaps?

To ensure comprehensive coverage, researchers should:

- Use Boolean operators (AND/OR/NOT) and phrase searching (e.g., "this compound synthesis") across databases like PubMed, SciFinder, and Web of Science .

- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries, focusing on recent publications (last 5–10 years) to track evolving methodologies .

- Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "What are the outcomes of varying reaction temperatures on this compound’s crystallinity?" .

Q. How should researchers formulate hypotheses about this compound’s biological activity?

- Define independent variables (e.g., concentration, pH) and dependent variables (e.g., enzyme inhibition rate) with clarity .

- Ground hypotheses in prior evidence: e.g., "Based on structural analogs, this compound’s sulfonamide group may enhance binding affinity to Target X." .

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, assess feasibility by verifying reagent availability and ethical compliance for in vitro assays .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Document reaction conditions (temperature, solvent purity, catalyst ratios) with precision, adhering to guidelines for reporting in organic chemistry journals .

- Include negative controls (e.g., omitting catalysts) and replicate trials (≥3) to account for variability .

- Cross-validate results using complementary techniques (e.g., NMR for structure, HPLC for purity) .

Advanced Research Questions

Q. How can mixed-methods research resolve discrepancies in this compound’s reported physicochemical properties?

- Quantitative phase : Design dose-response experiments to measure solubility across solvents (e.g., DMSO vs. water) .

- Qualitative phase : Conduct thematic analysis of historical data to identify methodological inconsistencies (e.g., calibration errors in spectrophotometry) .

- Integrate findings using triangulation: For instance, reconcile conflicting melting points by correlating DSC data with crystallographic analyses .

Q. What strategies address contradictions in this compound’s bioactivity profiles across cell lines?

- Perform meta-analyses of dose-response curves to identify outlier studies .

- Validate assays using standardized cell lines (e.g., ATCC-certified) and include isogenic controls to rule out genetic drift .

- Apply machine learning to model structure-activity relationships (SAR), highlighting functional groups influencing variability .

Q. How should researchers design multi-parametric studies to optimize this compound’s catalytic efficiency?

- Use factorial design (e.g., 2^k experiments) to test variables like temperature, pressure, and ligand concentration .

- Employ response surface methodology (RSM) to identify optimal conditions and interaction effects .

- Validate models with independent datasets and publish raw data in FAIR-compliant repositories (e.g., Zenodo) to enable replication .

Q. What ethical and methodological considerations apply to in vivo studies of this compound’s toxicity?

- Follow institutional guidelines for animal welfare (e.g., 3Rs: Replacement, Reduction, Refinement) and disclose approval ID numbers in manuscripts .

- Use blinded protocols to minimize bias in toxicity scoring .

- Pre-register study designs on platforms like Open Science Framework to enhance transparency .

Data Reporting and Publication

Q. How should conflicting spectroscopic data for this compound be resolved in publications?

- Disclose raw spectra (e.g., NMR, IR) in supplementary materials with acquisition parameters (e.g., solvent, frequency) .

- Compare results with computational simulations (e.g., DFT for NMR shifts) to validate assignments .

- Highlight unresolved anomalies in the discussion section and propose follow-up experiments (e.g., X-ray crystallography) .

Q. What visualization standards enhance clarity in presenting this compound’s structure-activity data?

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

- Assign persistent identifiers (DOIs) to datasets via repositories like Figshare .

- Provide machine-readable metadata (e.g., SMILES strings for chemical structures) .

- License data under Creative Commons Attribution (CC BY) to facilitate reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.